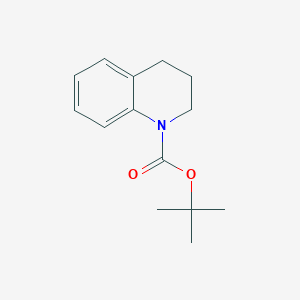

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Vue d'ensemble

Description

“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is solid or semi-solid or lump or liquid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or lump or liquid . It has a molecular weight of 233.31 . The compound should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique

Synthesis and Transformation : One study elaborated on the efficient formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide, highlighting tert-butyl alcohol as the best solvent for deriving the 1,2-dihydroquinoline derivatives. This process is particularly efficient with hydrogen iodide in tert-butyl alcohol and is applicable to various substituents, indicating the compound's versatility in synthetic reactions (Matsumoto, Mori, & Akazome, 2010).

Chemical Transformations : Another research explored the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions with maleic anhydride, electrophilic, and nucleophilic reagents. The study reveals the compound's ability to undergo various chemical transformations, indicating its potential in creating diverse molecular structures for further applications (Moskalenko & Boev, 2014).

Tert-butoxycarbonylation Reagent : A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), was described for the tert-butoxycarbonylation of acidic proton-containing substrates. The reactions proceed chemoselectively in high yield under mild conditions, suggesting its utility in protecting functional groups during complex chemical syntheses (Saito, Ouchi, & Takahata, 2006).

Antitumor Antibiotic Structural Studies : One study synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate for renieramycin M derivatives, which are part of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis involved condensation, cyclodehydration, and aqueous hydrolysis, highlighting the compound's role in developing potential antitumor agents (Li et al., 2013).

Synthetic Approach to Alkaloids : A study described a synthetic approach to tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. This method is compared with other methods of synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, an important group of alkaloids (Huber & Seebach, 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

The primary target of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, also known as 1-BOC-1,2,3,4-Tetrahydroquinoline, is Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain.

Mode of Action

The compound interacts with its target, MAO, by inhibiting its activity . This inhibition can be either competitive and reversible or non-competitive and irreversible, depending on the specific derivative of the compound . The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the body’s neurological functions .

Biochemical Pathways

The inhibition of MAO affects the metabolic pathways of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive processes. By inhibiting MAO, the compound can potentially influence these functions by altering neurotransmitter levels .

Result of Action

The primary result of the compound’s action is the inhibition of MAO, leading to increased levels of monoamine neurotransmitters . This can potentially lead to various neurological effects, depending on the specific neurotransmitters involved and their roles in the brain. For example, increased levels of dopamine can lead to enhanced mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved sleep .

Propriétés

IUPAC Name |

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRWAIRQCMAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442802 | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123387-53-1 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

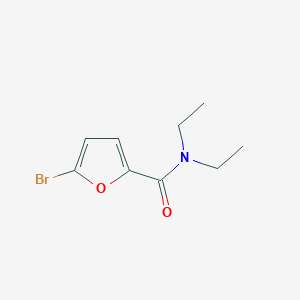

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)

![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)